![molecular formula C25H28N2 B585190 N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine CAS No. 3978-87-8](/img/structure/B585190.png)
N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-Benzyl-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine” is also known as “米帕明” in Chinese . It is a tricyclic amine with a seven-membered ring and is commonly known as iminostilbene . It is used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex with a seven-membered ring structure . The exact 3D structure is not available in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 280.41 . It has a density of 0.9935 g/ml and a boiling point of 403.1°C at 760 mmHg .科学的研究の応用
Benzimidazole Derivatives
Benzimidazole derivatives are noted for their broad pharmacological activities, including anthelmintic, proton pump inhibitor, antibiotic, antiprotozoal, antifungal, anticancer, anti-viral, anti-oxidant, and anti-inflammatory properties. These compounds are significant due to their wide variety of biological actions and their similarity to biomolecules, making them frequent leads in new drug discovery (Thapa, Nargund, & Biradar, 2022).
L-Proline as a Catalyst in Organic Chemistry
L-Proline, a natural amino acid, serves as a versatile organo-catalyst for various asymmetric syntheses, including the synthesis of heterocyclic skeletons such as imidazoles and benzimidazoles. This highlights the role of certain catalysts in facilitating the synthesis of complex organic compounds, potentially including those similar to the chemical compound (Thorat et al., 2022).
Benzocaine and Methemoglobinemia
While focusing on benzocaine, a topical anesthetic that can cause acquired methemoglobinemia, this study indirectly points to the importance of understanding the pharmacokinetics and potential adverse reactions of chemically related compounds. It emphasizes the need for cautious application and study of new chemical entities in clinical contexts (Novaro et al., 2003).
Nanomaterials in Drug Delivery
Research into the development of benzimidazole-based antihydatid nanodrugs demonstrates the innovative approaches being explored to enhance the therapeutic effectiveness and reduce side effects of pharmacologically active compounds. This suggests potential research avenues for the encapsulation and targeted delivery of similar chemical entities (Marzban et al., 2022).
Safety and Hazards
This compound may cause eye irritation (H320). After handling, it’s recommended to wash skin thoroughly (P264). If eye irritation persists, seek medical advice/attention (P337 + P313). If it gets in the eyes, rinse cautiously with water for several minutes. If wearing contact lenses, remove them if easy to do so and continue rinsing (P305 + P351 + P338) .
作用機序
Mode of Action
The exact mode of action of the compound is currently unknown. Based on its structural similarity to known compounds, it may interact with its targets by binding to active sites, thereby modulating their activity .
Pharmacokinetics
Given its molecular weight of 28041 and a boiling point of 4031°C at 760 mmHg , it is likely to have good bioavailability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability may be affected by temperature, as suggested by its boiling point of 403.1°C at 760 mmHg .
特性
IUPAC Name |
N-benzyl-3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2/c1-26(20-21-10-3-2-4-11-21)18-9-19-27-24-14-7-5-12-22(24)16-17-23-13-6-8-15-25(23)27/h2-8,10-15H,9,16-20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFDRAAQKKQUKJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142567 |
Source


|
| Record name | 10,11-Dihydro-N-methyl-N-(phenylmethyl)-5H-dibenz[b,f]azepine-5-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3978-87-8 |
Source


|
| Record name | 10,11-Dihydro-N-methyl-N-(phenylmethyl)-5H-dibenz[b,f]azepine-5-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3978-87-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10,11-Dihydro-N-methyl-N-(phenylmethyl)-5H-dibenz[b,f]azepine-5-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


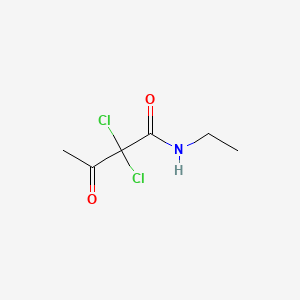
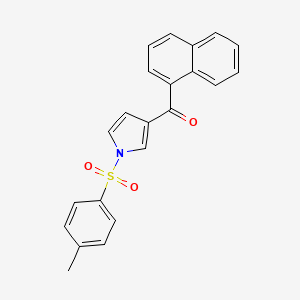
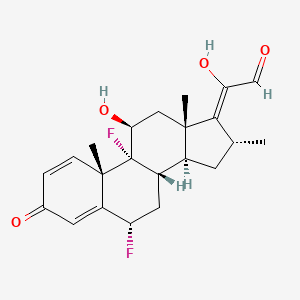


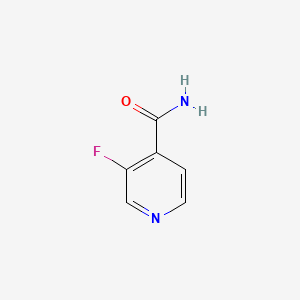
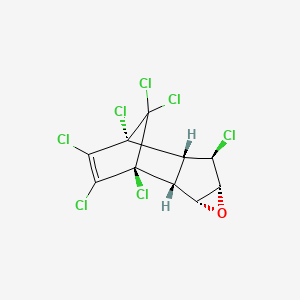
![2-[(1Z)-1-Penten-1-yl]pyridine](/img/structure/B585123.png)
![2H-[1,2]Oxazolo[4,5-F]indole](/img/structure/B585125.png)
